(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine

Catalog No.
S13605466
CAS No.
M.F
C11H22N2O2
M. Wt
214.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine

Product Name

(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine

IUPAC Name

tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]ethyl]carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

InChI

InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8?,9-/m1/s1

InChI Key

HJUZGKGDCUOVML-YGPZHTELSA-N

Canonical SMILES

CC(C1CCNC1)NC(=O)OC(C)(C)C

Isomeric SMILES

CC([C@@H]1CCNC1)NC(=O)OC(C)(C)C

(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine, also known as (R)-3-(Boc-amino)pyrrolidine, is a chemical compound characterized by its pyrrolidine ring structure with a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its molecular formula is C9H18N2O2C_9H_{18}N_2O_2, and it has a molecular weight of approximately 186.25 g/mol. The compound is utilized primarily in organic synthesis and as a biochemical reagent in various life science applications. Its structure features a five-membered nitrogen-containing ring, which is significant in medicinal chemistry for the development of pharmaceuticals .

Typical of amino compounds. Key reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions to yield the free amine, which can further react with electrophiles.
  • Alkylation: The nitrogen atom can act as a nucleophile, allowing for alkylation reactions with suitable alkyl halides.
  • Coupling reactions: It can be used in peptide synthesis or other coupling reactions due to its reactive amine functionality.

These reactions make it a versatile intermediate in organic synthesis and pharmaceutical development .

Several methods have been developed for synthesizing (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine:

  • Starting from pyrrolidine: A common method involves the reaction of pyrrolidine with Boc anhydride in the presence of a base to form the Boc-protected amino compound.
  • Reductive amination: This method utilizes aldehydes or ketones to introduce the Boc-amino ethyl group onto the pyrrolidine ring through reductive amination processes.
  • Multi-step synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the desired compound .

(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and infectious diseases.
  • Biochemical research: Utilized as a reagent in studies involving enzyme activity and cellular signaling pathways.
  • Material science: Explored for potential applications in polymer chemistry due to its unique structural features .

Studies on interaction profiles indicate that (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine may interact with various biological targets:

  • Enzymes: It may inhibit or modulate enzyme activity related to metabolic pathways.
  • Receptors: Potential interactions with G-protein coupled receptors have been suggested, indicating its relevance in pharmacology .
  • Protein binding studies: Investigations into its binding affinities reveal insights into its pharmacokinetic properties and therapeutic potential.

These interactions highlight its importance in drug design and development processes .

Several compounds share structural similarities with (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(R)-1-Boc-3-aminopyrrolidineC9H18N2O2C_9H_{18}N_2O_2Similar pyrrolidine structure; used in drug development
(S)-3-(Boc-amino)pyrrolidineC9H18N2O2C_9H_{18}N_2O_2Enantiomeric form; different biological activity
(R)-3-AminopiperidineC8H16N2C_8H_{16}N_2Lacks Boc protection; used in similar applications
(R)-N-Boc-piperazineC8H16N2O2C_8H_{16}N_2O_2Related cyclic structure; used for similar purposes

Uniqueness

The uniqueness of (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine lies in its specific stereochemistry and functionalization, which can influence its biological activity and interaction profiles significantly compared to other similar compounds. The presence of the Boc group provides protection that facilitates further chemical modifications while maintaining stability during synthesis .

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

214.168127949 g/mol

Monoisotopic Mass

214.168127949 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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